

Total Synthesis of Herquiline B and C: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *Herquiline*

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This document provides detailed application notes and protocols for the total synthesis of Herquiline B and C, complex alkaloids isolated from *Penicillium herquei*. The presented methodologies are based on the concise total synthesis developed by the Baran group, which mirrors a plausible biosynthetic pathway. These protocols are intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.

Introduction

Herquelines B and C are structurally intricate natural products that have garnered significant attention from the synthetic chemistry community due to their unique, strained polycyclic architecture. Their biological activity, including the inhibition of platelet aggregation, further enhances their importance as targets for total synthesis. This document outlines a robust and efficient synthetic route, highlighting key transformations and providing detailed experimental procedures.

Synthetic Strategy Overview

The total synthesis commences from readily available tyrosine-derived building blocks. The key strategic elements of this synthesis involve a dimerization to form a dipeptide, followed by diketopiperazine (DKP) formation. A crucial palladium-catalyzed macrocyclization forges the strained biaryl linkage. The core of the herquiline scaffold is then constructed through a carefully orchestrated sequence of four reduction reactions. Finally, a late-stage isomerization allows for the selective formation of Herquiline B.

Logical Workflow of the Total Synthesis



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Caption: Overall synthetic workflow from tyrosine derivatives to Herquiline B and C.

Quantitative Data Summary

The following table summarizes the yields for each key step in the total synthesis of Herquiline B and C as reported by He, Stratton, and Baran.^{[1][2]}

Step No.	Transformation	Product	Overall Yield from Previous Step
1 & 2	Dipeptide formation and Diketopiperazine cyclization	Compound 7	70%
3	Pd-catalyzed macrocyclization	Compound 8	60%
4	Birch reduction	Compound 9	77%
5	Iridium-catalyzed reduction	Not specified	86% (for a similar reduction)
6-8	Subsequent reductions and hydrolysis	Herquiline C & B	28% (overall from compound 10)
9	Isomerization to Herquiline B	Herquiline B	Not specified

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Diketopiperazine (7)

Protocol:

- Amide Bond Formation: To a solution of tyrosine-derived building blocks 4 and 5 in DMF at room temperature, add HATU (1.2 equivalents) and DIPEA (1.5 equivalents).[\[1\]](#)[\[2\]](#)
- Stir the reaction mixture overnight.
- Diketopiperazine Formation: After completion of the amide coupling, add formic acid to the reaction mixture.[\[1\]](#)[\[2\]](#)
- Concentrate the mixture and then add a 3:1 mixture of sec-butyl alcohol and toluene.
- Heat the solution to 105 °C to effect cyclization to the diketopiperazine 7.[\[1\]](#)[\[2\]](#)
- The overall yield for these two steps is reported to be 70%.[\[1\]](#)[\[2\]](#)

Step 3: Pd-catalyzed Macrocyclization to (8)

Protocol:

- In a reaction vessel, combine diketopiperazine 7, Pd(dppf)Cl₂ (20 mol %), B₂Pin₂ (4.0 equivalents), and K₂CO₃ (6.0 equivalents).[\[1\]](#)[\[2\]](#)
- Add a 100:1 mixture of DMSO and H₂O to achieve a concentration of 20 mM.[\[1\]](#)[\[2\]](#)
- Heat the reaction mixture to 90 °C and stir overnight.[\[1\]](#)[\[2\]](#)
- After cooling to room temperature, perform an aqueous workup and purify the crude product by column chromatography to afford macrocycle 8 in 60% yield.[\[1\]](#)[\[2\]](#)

Step 4: Birch Reduction to Enol Ether (9)

Protocol:

- In a flask equipped with a cold finger, condense ammonia at -78 °C.

- Add Li metal (15 equivalents) to the condensed ammonia.
- To this solution, add a solution of macrocycle 8 in THF, followed by trifluoroethanol (8.0 equivalents) as a proton source.[1]
- Stir the reaction at -78 °C for 1 hour.[1]
- Quench the reaction with a suitable quenching agent (e.g., isoprene followed by NH₄Cl).
- Allow the mixture to warm to room temperature, and perform an aqueous workup.
- Purify the crude product to yield enol ether 9 (77% yield).[1]

Step 5-8: Reductive Cascade and Hydrolysis to Herquline C and B

The conversion of compound 8 to the herquline core involves a sequence of four reductions.[1]
[2] A key reduction of a diketopiperazine intermediate is achieved using an Iridium/silane system.[1]

Illustrative Reduction Protocol (similar to a step in the sequence):

- To a solution of the substrate in toluene, add [Ir(COE)₂Cl]₂ (20 mol %) and Et₂SiH₂ (10 equivalents).[1]
- Reflux the mixture for 2 hours.[1]
- After completion, cool the reaction and purify the product. An 86% yield was reported for a similar reduction in the synthetic sequence.[1]

Hydrolysis to Herquline C and B:

- The final reduced intermediate is hydrolyzed with 1 N HCl to yield a mixture of Herquline C (14) and Herquline B (3) in a 5:1 ratio.[1][2]
- The overall yield for the final steps starting from intermediate 10 is 28%.[1][2]

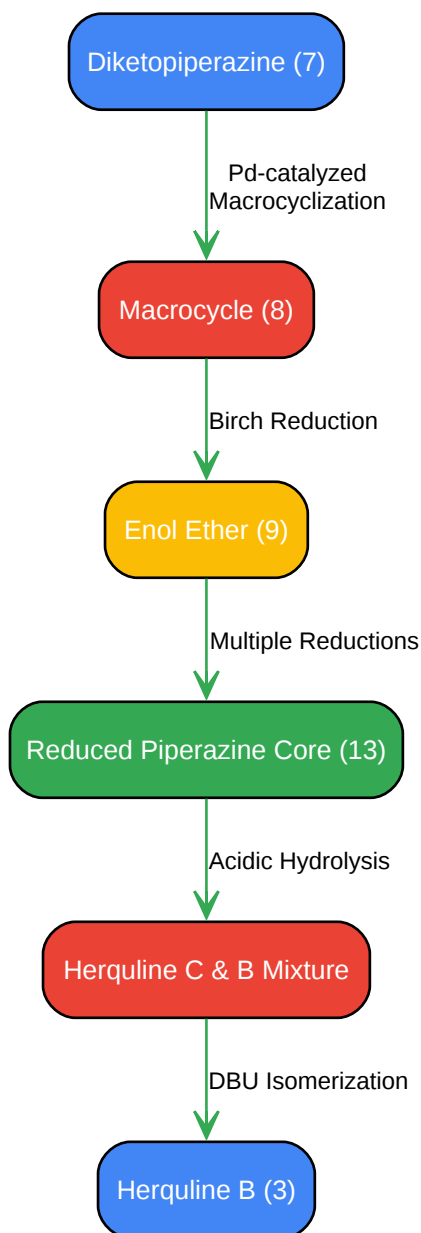
Step 9: Isomerization to Herquline B (3)

Protocol:

- To a solution of the mixture of Herquline C and B in toluene, add DBU.[\[1\]](#)[\[2\]](#)
- Stir the mixture at room temperature for 30 minutes.[\[1\]](#)[\[2\]](#)
- This treatment quantitatively converts Herquline C to the thermodynamically more stable Herquline B.[\[1\]](#)

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key chemical transformations in the synthesis of Herquline B and C.



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References

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